5-Formyl-2-(3-methoxypropoxy)phenylboronic acid
Overview
Description
5-Formyl-2-(3-methoxypropoxy)phenylboronic acid is a boronic acid derivative with the empirical formula C11H15BO5 and a molecular weight of 238.04 g/mol . This compound is characterized by the presence of a formyl group, a methoxypropoxy group, and a phenylboronic acid moiety. It is commonly used in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
The synthesis of 5-Formyl-2-(3-methoxypropoxy)phenylboronic acid typically involves the reaction of 5-bromo-2-(3-methoxypropoxy)benzaldehyde with a boronic acid derivative under Suzuki-Miyaura coupling conditions . The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or dimethylformamide. The reaction mixture is heated to reflux, and the product is isolated by standard purification techniques such as column chromatography.
Chemical Reactions Analysis
5-Formyl-2-(3-methoxypropoxy)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Formyl-2-(3-methoxypropoxy)phenylboronic acid has a wide range of applications in scientific research, including:
Biology: The compound can be used in the development of boron-containing drugs and as a probe for studying biological processes involving boron.
Industry: The compound can be used in the production of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of 5-Formyl-2-(3-methoxypropoxy)phenylboronic acid is primarily related to its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in the design of sensors and probes for detecting biomolecules that contain diol groups, such as sugars and nucleotides. The boronic acid moiety can also interact with enzymes and receptors, modulating their activity and providing a basis for the development of boron-based drugs.
Comparison with Similar Compounds
5-Formyl-2-(3-methoxypropoxy)phenylboronic acid can be compared with other boronic acid derivatives, such as:
Phenylboronic acid: Lacks the formyl and methoxypropoxy groups, making it less versatile in certain synthetic applications.
2-(3-Methoxypropoxy)phenylboronic acid: Similar structure but lacks the formyl group, which limits its reactivity in certain oxidation and reduction reactions.
5-Formyl-2-phenylboronic acid: Lacks the methoxypropoxy group, which may affect its solubility and reactivity in certain reactions.
The unique combination of functional groups in this compound provides it with distinct reactivity and versatility in various chemical and biological applications.
Properties
IUPAC Name |
[5-formyl-2-(3-methoxypropoxy)phenyl]boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BO5/c1-16-5-2-6-17-11-4-3-9(8-13)7-10(11)12(14)15/h3-4,7-8,14-15H,2,5-6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUYLMZUXUKNMPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C=O)OCCCOC)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001210832 | |
Record name | Boronic acid, B-[5-formyl-2-(3-methoxypropoxy)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001210832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2096332-21-5 | |
Record name | Boronic acid, B-[5-formyl-2-(3-methoxypropoxy)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2096332-21-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-[5-formyl-2-(3-methoxypropoxy)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001210832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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